4'-Methoxy PhIP
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Overview
Description
4’-Methoxy PhIP, also known as 4’-Methoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, and have been studied for their potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy PhIP typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity 4’-Methoxy PhIP.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy PhIP may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxy derivatives, which are intermediates in the metabolic activation of the compound.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-hydroxy derivatives, amino derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4’-Methoxy PhIP has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines in food samples.
Biology: The compound is studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential.
Medicine: Research on 4’-Methoxy PhIP contributes to the understanding of cancer mechanisms and the development of potential therapeutic interventions.
Mechanism of Action
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets include DNA and various enzymes involved in the metabolic activation process, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
4’-Methoxy PhIP is similar to other heterocyclic aromatic amines such as:
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound, which lacks the methoxy group.
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline): Another heterocyclic amine found in cooked meats.
IQ (2-amino-3-methylimidazo[4,5-f]quinoline): A structurally related compound with similar carcinogenic properties.
The uniqueness of 4’-Methoxy PhIP lies in the presence of the methoxy group, which influences its chemical reactivity and biological activity. This structural difference can affect its metabolic activation and the formation of DNA adducts, making it a compound of particular interest in carcinogenic studies .
Properties
CAS No. |
1797911-00-2 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.293 |
IUPAC Name |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI Key |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Synonyms |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol Methyl Ether; 2-Amino-4’-methoxy-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Origin of Product |
United States |
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